Lipitor

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

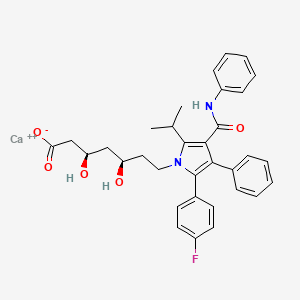

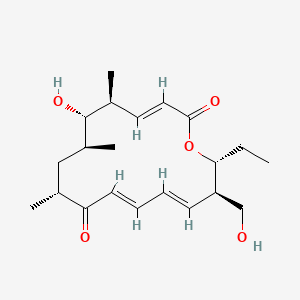

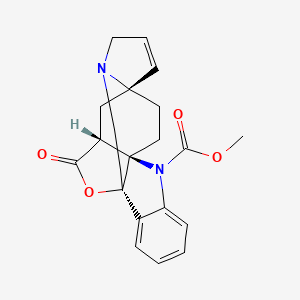

Atorvastatin Calcium is the calcium salt of atorvastatin, a synthetic lipid-lowering agent. Atorvastatin competitively inhibits hepatic hydroxymethyl-glutaryl coenzyme A (HMG-CoA) reductase, the enzyme which catalyzes the conversion of HMG-CoA to mevalonate, a key step in cholesterol synthesis. This agent increases the number of LDL receptors on hepatic cell surfaces, enhancing the uptake and catabolism of LDL and reducing LDL production and the number of LDL particles, and lowers plasma cholesterol and lipoprotein levels. Like other statins, atorvastatin may also display direct antineoplastic activity, possibly by inhibiting farnesylation and geranylgeranylation of proteins such as small GTP-binding proteins, which may result in the arrest of cells in the G1 phase of the cell cycle. This agent may also sensitize tumor cells to cyctostatic drugs, possibly through the mTOR-dependent inhibition of Akt phosphorylation.

A pyrrole and heptanoic acid derivative, HYDROXYMETHYLGLUTARYL-COA REDUCTASE INHIBITOR (statin), and ANTICHOLESTEREMIC AGENT that is used to reduce serum levels of LDL-CHOLESTEROL; APOLIPOPROTEIN B; and TRIGLYCERIDES. It is used to increase serum levels of HDL-CHOLESTEROL in the treatment of HYPERLIPIDEMIAS, and for the prevention of CARDIOVASCULAR DISEASES in patients with multiple risk factors.

Applications De Recherche Scientifique

1. Cardiovascular Disease Prevention and Gender-Specific Effects

- Application in Cardiovascular Disease Prevention: Lipitor (Atorvastatin) has been widely studied for its role in the prevention of cardiovascular diseases. However, a statistical and legal analysis of Lipitor's cardioprotection effects revealed significant benefits for men but not for women, indicating a gender-specific differential in effectiveness (Eisenberg & Wells, 2008).

2. Market Dynamics and Clinical Trials

- Impact of Market Dynamics: Lipitor's success in the market, despite initial lack of direct evidence on reducing heart disease risks, is attributed to correlated learning and indirect inference by physicians. Physicians' perceptions based on other statins' clinical trials influenced Lipitor's acceptance (Ching & Lim, 2016).

3. Role in Federally Sponsored Research

- Contribution to Blockbuster Drug Development: Lipitor, as a statin, exemplifies the role of federally sponsored research in the development of widely prescribed drugs. This highlights the importance of fundamental laboratory research in drug discovery and development (Thompson, 2001).

4. Cost Implications and Generic Versions

- Healthcare Cost Implications: The introduction of generic atorvastatin following Lipitor's patent expiration had significant implications for healthcare costs, illustrating the economic impact of patent expiries in pharmaceuticals (Jackevicius et al., 2012).

5. Experimental Applications in Disease Models

- Effects on Vascular Endothelial Cells: Research on various doses of atorvastatin on human umbilical vein endothelial cells indicated that atorvastatin induces autophagy at all concentrations and may have implications for angiogenesis and potential anti-tumor strategies (Zhao et al., 2019).

6. Biocatalytic Production for Statin Drugs

- Innovations in Biocatalytic Production: The biocatalytic production of chiral side chains for statin drugs, including atorvastatin, demonstrates advances in the efficient synthesis of these critical components, contributing to the field of pharmaceutical manufacturing (Wu et al., 2010).

7. Cholesterol Metabolism and Alzheimer’s Disease

- Lipitor in Alzheimer’s Research: Studies linking cholesterol metabolism and Alzheimer’s disease have considered Lipitor for its potential benefits in mild-to-moderate Alzheimer’s, reflecting the growing interest in the role of cholesterol in this neurodegenerative disease (Blain & Poirier, 2004).

8. Prostate Cancer Research

- Inhibition of Prostate Cancer Cells: The combination of Lipitor and Celebrex showed significant effects in inhibiting the growth of prostate cancer cells, indicating a potential strategy for cancer treatment (Huang et al., 2014).

Propriétés

Formule moléculaire |

C33H34CaFN2O5+ |

|---|---|

Poids moléculaire |

597.7 g/mol |

Nom IUPAC |

calcium;(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate |

InChI |

InChI=1S/C33H35FN2O5.Ca/c1-21(2)31-30(33(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-26(37)19-27(38)20-28(39)40;/h3-16,21,26-27,37-38H,17-20H2,1-2H3,(H,35,41)(H,39,40);/q;+2/p-1/t26-,27-;/m1./s1 |

Clé InChI |

DYJKAHNDTTZSNX-CNZCJKERSA-M |

SMILES isomérique |

CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Ca+2] |

SMILES |

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Ca+2] |

SMILES canonique |

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Ca+2] |

Pictogrammes |

Irritant |

Synonymes |

(3R,5R)-7-(2-(4-Fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl)-3,5-dihydroxyheptanoic acid atorvastatin atorvastatin calcium atorvastatin calcium anhydrous atorvastatin calcium hydrate atorvastatin calcium trihydrate atorvastatin, calcium salt CI 981 CI-981 CI981 Lipitor liptonorm |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2R,3S)-2-(3-methyloxiran-2-yl)-6-oxo-2,3-dihydropyran-3-yl] acetate](/img/structure/B1253983.png)

![[(3aR,4S,6E,10E,11aR)-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-(hydroxymethyl)but-2-enoate](/img/structure/B1253986.png)